1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-8-9-15(2)18(12-14)21(25)23-11-10-17(13-23)24-16(3)22-19-6-4-5-7-20(19)24/h4-9,12,17H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEILAVLWPWVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group and finally the benzodiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared to related benzodiazole and pyrrolidine derivatives synthesized in recent studies. Below is a detailed analysis:
Key Observations:
Substituent Effects on Reactivity: The target compound’s 2,5-dimethylbenzoyl group differs from the 3-methylphenyl substituent in Compounds 12–14 . The absence of a hydrazide or pyrazole moiety (as seen in Compounds 12–13) in the target compound suggests a focus on simplified pharmacokinetics.
Synthetic Efficiency :
- Yields for analogs in Table 1 range from 53% to 67%, indicating moderate synthetic accessibility. The target compound’s synthesis would likely require similar optimization due to steric hindrance from the dimethylbenzoyl group.
Thermal Stability :
- Compound 14 decomposes at 204°C, while Compound 12 melts at 194–195°C. The target compound’s melting point is unreported, but its bulkier 2,5-dimethylbenzoyl group may reduce thermal stability compared to simpler analogs .
Spectroscopic Characterization :
- Similar compounds were confirmed via ¹H NMR (e.g., pyrrolidine proton signals at δ 1.8–3.2 ppm) and MS (e.g., molecular ion peaks at m/z 418–442). The target compound would require analogous validation .
Functional Comparisons:
- The dimethylbenzoyl group in the target compound may enhance selectivity for specific enzyme isoforms .
- Lipophilicity : The 2,5-dimethylbenzoyl group increases logP compared to Compounds 12–13, suggesting better membrane permeability but possible challenges in aqueous solubility .
Biological Activity
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a benzodiazole moiety which is known for various biological activities.
- The presence of a pyrrolidine ring contributes to its pharmacological properties.
- The 2,5-dimethylbenzoyl group enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Binding: The compound likely interacts with neurotransmitter receptors, which can modulate synaptic transmission and influence neurological functions.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, benzodiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways:
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | High | Induces apoptosis via mitochondrial pathway |
| Compound B | Moderate | Inhibits cell proliferation through cell cycle arrest |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies have shown that similar benzodiazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity:
- Case Study: A study demonstrated that a related compound reduced neuronal cell death in models of neurodegeneration by modulating glutamate receptors and reducing oxidative stress markers .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Antidepressant Activity: Similar compounds have been explored for their effects on mood disorders by modulating serotonin and norepinephrine levels.
- Anti-inflammatory Properties: Compounds in this class may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity. Notable findings include:
- In vitro Studies: Demonstrated cytotoxicity against various cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
